The source of DS21360717 is primarily derived from synthetic methodologies tailored for drug discovery. It falls under the classification of chemical entities that are being evaluated for their therapeutic efficacy, particularly in oncology and other disease areas. As a small molecule, it is designed to modulate specific biological targets, potentially leading to therapeutic benefits.
The synthesis of DS21360717 involves several advanced organic chemistry techniques. Common methods include:
The technical details of the synthesis process often include:
The molecular structure of DS21360717 can be represented by its chemical formula, which encapsulates its atomic composition and arrangement. Typically, this includes carbon, hydrogen, nitrogen, oxygen, or other elements depending on the specific design of the compound.
Key data points regarding the molecular structure may include:
DS21360717 may undergo various chemical reactions based on its functional groups. Common reactions include:
Technical details regarding these reactions often involve:
The mechanism of action for DS21360717 typically involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways relevant to disease processes.
Data supporting the mechanism may include:
Physical properties of DS21360717 may include:
Chemical properties often focus on reactivity profiles, stability under various conditions (e.g., pH, temperature), and potential degradation pathways.
DS21360717 is being explored for various scientific applications, particularly in drug development for treating diseases such as cancer or infectious diseases. Its small molecular size allows it to penetrate biological membranes effectively, making it a candidate for therapeutic interventions.
DS21360717 (IUPAC name: 7-{[(1R,2S)-2-Aminocyclohexyl]amino}-5-(3-methylanilino)-4-oxo-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile) is a small-molecule kinase inhibitor classified as a potent and selective antagonist of FER (feline encephalitis virus-related) tyrosine kinase. This compound (CAS 2304654-43-9) has the molecular formula C₂₁H₂₃N₇O and a molecular weight of 389.45 g/mol [1] [9]. Its chemical structure features a pyrido-pyridazinone core substituted with a meta-methylanilino group, a carbonitrile moiety, and a chiral trans-1,2-diaminocyclohexane component critical for target engagement [3] [9].
DS21360717 exhibits exceptional biochemical potency against FER kinase, with a reported IC₅₀ value of 0.49 nM, making it one of the most potent FER inhibitors described to date [1] [6]. Kinome-wide profiling studies indicate high selectivity within the FES kinase family, though comprehensive selectivity data across the human kinome remains under investigation. The compound functions as a Type I kinase inhibitor, binding competitively to the ATP-binding pocket of FER in its active conformation (DFG-Asp in, αC-helix in) [7]. This binding mode contrasts with Type II inhibitors that target inactive kinase conformations but aligns with the conserved catalytic spine (CS) and regulatory spine (RS) interaction patterns observed in ATP-competitive inhibitors [2] [7].
Table 1: Molecular Characteristics of DS21360717
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃N₇O |
Molecular Weight | 389.45 g/mol |
CAS Number | 2304654-43-9 |
IC₅₀ (FER kinase) | 0.49 nM |
Solubility | Soluble in DMSO (200 mg/mL) |
Storage Stability | -20°C (solid); -80°C (DMSO solutions) |
Chiral Centers | (1R,2S)-configuration |
The discovery of DS21360717 represents the culmination of systematic scaffold optimization originating from high-throughput screening (HTS) campaigns. Initial HTS identified a pyridine derivative (compound 1) with modest FER inhibition (IC₅₀ = 480 nM) [3] [10]. Structure-activity relationship (SAR) studies revealed that introduction of a cyano group at C-5 dramatically enhanced potency (IC₅₀ = 2.6 nM), while halogen or phenyl substitutions provided variable improvements [3]. Crucially, the 3-carbamoyl group formed essential hydrogen bonds with the kinase hinge region (Glu637 and Val639 in FES surrogate), while the 6-position trans-1,2-diaminocyclohexane moiety established hydrogen bonds with Asp701 and backbone carbonyls [3] [10].
To address the pharmacokinetic limitations of the hydrophilic carbamoyl group, researchers employed scaffold hopping strategies. Two cyclization approaches were explored: Type A (cyclization to C-4) and Type B (cyclization to C-2). The Type B approach failed to maintain potency, but Type A cyclization yielded the pyrido[3,4-d]pyridazinone core – a novel kinase inhibitor scaffold [3] [8]. This bicyclic system demonstrated superior shape complementarity to the ATP-binding site without requiring C-5 substituents for potency. Subsequent optimization focused on the stereochemistry of the diaminocyclohexane moiety, revealing that the (1R,2S)-isomer (DS21360717) exhibited substantially enhanced activity over other stereoisomers [3] [9].
Table 2: Key Scaffold Evolution Leading to DS21360717
Compound | Scaffold | R-group | FER IC₅₀ (nM) | Key Modification Impact |
---|---|---|---|---|
1 (Hit) | Pyridine | H (C-5) | 480 | Initial screening hit |
4 | Pyridine | CN (C-5) | 2.6 | 184-fold potency increase |
15 | Pyrido-pyridazinone | None (C-8) | ~16 | Scaffold hop; improved permeability |
21 (DS21360717) | Pyrido-pyridazinone | CN (C-8) | 0.49 | Optimal stereochemistry & substituent |
FER tyrosine kinase (non-receptor cytoplasmic kinase) represents an emerging molecular target in oncology due to its multifaceted roles in tumor progression and metastasis. FER regulates integrin-mediated cell adhesion, cytoskeletal remodeling through cortactin (CTTN) phosphorylation, and phosphatidic acid-dependent signaling pathways [3] [6]. Clinically, FER overexpression correlates with aggressive disease phenotypes – in invasive breast cancers, elevated FER expression independently predicts poor prognosis and associates with triple-negative/basal-like subtypes [3] [10].
The MAN2A1-FER fusion gene, discovered in diverse malignancies (hepatocellular carcinoma, esophageal adenocarcinoma, glioblastoma, NSCLC, ovarian, and prostate cancers), exhibits potent oncogenic activity. This chromosomal rearrangement drives aberrant proliferation, invasion, and in vivo tumorigenesis in murine models [3] [10]. Mechanistically, the fusion protein likely deregulates FER kinase activity through N-terminal MAN2A1-mediated dimerization, resulting in constitutive activation.
The therapeutic rationale for FER inhibition extends beyond direct proliferation control to targeting metastatic dissemination. In breast cancer models, FER governs E-cadherin-mediated cell-cell adhesion and β1-integrin trafficking, enabling anoikis resistance and metastatic spread [6] [10]. Preclinical studies with DS21360717 confirm that selective FER inhibition disrupts these prometastatic pathways without inducing broad cytotoxicity. The compound demonstrated significant in vivo antitumor efficacy in subcutaneous xenograft models, suppressing tumor volume at oral doses of 12.5-100 mg/kg without body weight loss – indicating a favorable therapeutic window [6] [9]. This positions FER inhibitors as potential adjuvants to conventional cytotoxics in advanced/metastatic settings where kinase-specific therapeutics show increasing clinical utility [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7